![molecular formula C25H32N4O3 B2749073 5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868143-98-0](/img/structure/B2749073.png)
5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimido[4,5-b]quinoline, a heterocyclic compound . It has a diethylamino group attached to a phenyl ring, which is further attached to the pyrimido[4,5-b]quinoline core .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized via multi-step reactions involving the formation of the heterocyclic core followed by functionalization with various groups .Molecular Structure Analysis
The compound contains a pyrimido[4,5-b]quinoline core, which is a fused ring system containing a pyrimidine ring and a quinoline ring . The presence of the diethylamino group could potentially influence the electronic properties of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diethylamino group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Computational and Experimental Studies
A study by Jorge Trilleras et al. (2017) conducted computational and experimental analysis on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives, showcasing the utility of such compounds in understanding regioselective formation and kinetic control in product formation. This research emphasizes the relevance of these compounds in molecular structure analysis and environmental-friendly synthetic methodologies, potentially extending to compounds like 5-(4-(Diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione Applied Sciences.
Metal-Organic Frameworks (MOFs) in Catalysis
Research by Hassan Sepehrmansouri et al. (2020) introduced novel ethylenediamine-based metal-organic frameworks (MOFs) incorporating phosphorous acid tags for synthesizing N-heterocyclic compounds, including pyrimido[4,5-b]quinolines. This indicates the potential for using such frameworks in catalyzing the synthesis of complex organic compounds, hinting at applications for similar quinoline derivatives Molecular Catalysis.
Kinase Inhibitory Activities
A 2014 study by Qidong Tang et al. designed quinoline derivatives bearing a pyrimidine-2,4,6-trione moiety, evaluating their c-Met kinase inhibitory activities. These compounds exhibited significant antiproliferative activities against various cancer cell lines, indicating the potential therapeutic applications of complex quinoline derivatives in cancer treatment Bioorganic & Medicinal Chemistry.
Antimicrobial Activity
A study by A.U. Patel (2009) on the synthesis and characterization of metal chelates of 5-(4-N,N-Diethylamino sulfonyl phenyl azo)-8-hydorxy quinoline showed antimicrobial activity, pointing towards the potential antimicrobial applications of similar quinoline derivatives Journal of Chemistry.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[4-(diethylamino)phenyl]-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-7-29(8-2)16-11-9-15(10-12-16)19-20-17(13-25(3,4)14-18(20)30)26-22-21(19)23(31)28(6)24(32)27(22)5/h9-12,19,26H,7-8,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTUGAJFYGOPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
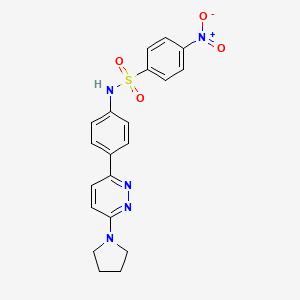
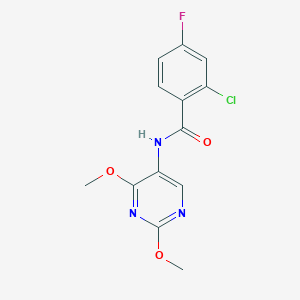
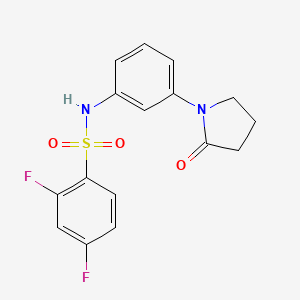
![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2748997.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2748999.png)
![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/no-structure.png)
![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B2749003.png)
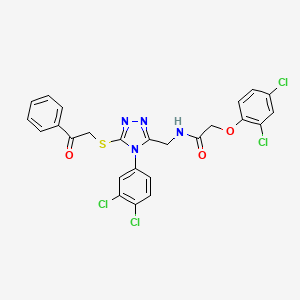
![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2749005.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2749007.png)
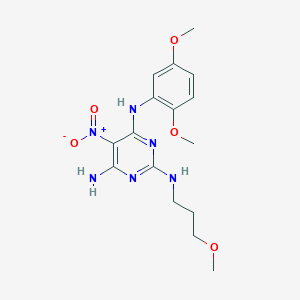
![3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2749010.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B2749013.png)
